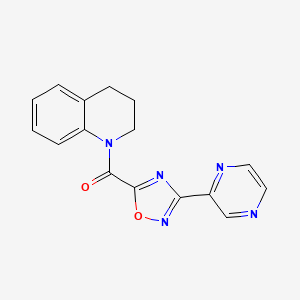
(3,4-二氢喹啉-1(2H)-基)(3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.313. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
自身免疫性疾病
该化合物可用于治疗自身免疫性疾病 . 这些疾病是机体免疫系统错误地攻击自身细胞,导致炎症和损伤。通过抑制某些激酶,该化合物有可能减轻这种有害的免疫反应。
炎症性疾病
炎症性疾病,包括过度免疫反应导致的炎症,也可以用该化合物治疗 . 这包括类风湿性关节炎、炎症性肠病和银屑病等疾病。
骨骼疾病
该化合物在治疗骨骼疾病方面具有潜在的应用价值 . 这可能包括骨质疏松症和佩吉特病等疾病,这些疾病破坏了正常的骨骼重塑过程。
代谢性疾病
该化合物有可能用于治疗糖尿病和代谢综合征等代谢性疾病 . 这些疾病涉及机体正常代谢过程的紊乱,通常涉及葡萄糖和脂类的处理。
神经系统和神经退行性疾病
该化合物在治疗神经系统和神经退行性疾病方面具有潜在的应用价值 . 这包括阿尔茨海默病、帕金森病和多发性硬化症等疾病。
癌症
该化合物有可能用于癌症治疗 . 通过抑制某些激酶,它可以破坏癌细胞用来生长和分裂的信号通路。
心血管疾病
该化合物有可能用于治疗心血管疾病,包括心脏病和中风 . 这些疾病涉及心脏和血管,通常与动脉粥样硬化有关,动脉粥样硬化是一种脂肪沉积物在动脉中积聚的疾病。
传染性疾病
该化合物有可能用于治疗传染性疾病 . 通过抑制某些激酶,它可以破坏细菌和病毒等传染因子的生命周期,帮助清除感染。
生物活性
The compound (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone , identified by CAS Number 1235628-32-6 , has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on diverse scientific literature.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.39 g/mol
- IUPAC Name : 3,4-dihydroquinolin-1(2H)-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In particular, compounds containing oxadiazole rings have shown promising results in modulating pathways associated with cancer cell proliferation and apoptosis.
The compound is believed to exert its biological effects through several mechanisms:
- PPAR Agonism : Modulation of PPAR pathways is linked to anti-inflammatory and anticancer effects.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that these compounds can promote apoptosis in tumor cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the efficacy of compounds related to (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone:
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results showed that certain derivatives led to significant reductions in cell viability at concentrations as low as 10 µM.
Case Study 2: Antibacterial Properties
Another research focused on the antibacterial activity of pyrazine-containing compounds. The findings revealed that specific derivatives exhibited effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with EC50 values ranging from 5 to 20 µg/mL.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-9-3-5-11-4-1-2-6-13(11)21)15-19-14(20-23-15)12-10-17-7-8-18-12/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVWXNBLWTCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














